Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H29N3O5 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate and related compounds have been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. This has provided insights into their molecular structure and properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- These compounds have been evaluated for their biological activities. For example, some derivatives have been screened for their antibacterial and anthelmintic activities, showing varying levels of effectiveness (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Pharmacological Potential
- Piperazine derivatives, including the tert-butyl piperazine-1-carboxylate class, have been explored for their potential as pharmacological agents due to their novel chemistry and potential activity at various receptors (Heinrich, Böttcher, Bartoszyk, Greiner, Seyfried, & van Amsterdam, 2004).
Applications in Molecular Structure Studies
- The compounds have been used in studies focusing on molecular structure, including detailed analyses like Hirshfeld surface analysis and density functional theory (DFT) calculations, providing valuable information on their reactivity and interaction patterns (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Stability Assessment
- The stability of similar compounds has been assessed using high-performance liquid chromatography methods, which is crucial for their potential use in medicinal chemistry and drug development (Phillips, Sharaf, Abdel‐Hamid, & Varghese, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, contributing to their potential as precursors to biologically active natural products .
Mode of Action
It’s worth noting that the compound’s structure, particularly the presence of the piperazine ring, may enhance its interaction with macromolecules .
Biochemical Pathways
Compounds with similar structures have been found to be significant in the synthesis of biologically active natural products .
Result of Action
Similar compounds have been found to possess various biological activities, such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
properties
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-18(24)22-11-9-21(10-12-22)13-17-14-23(19(25)27-17)15-5-7-16(26-4)8-6-15/h5-8,17H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVGVTZQUIFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109707 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate | |
CAS RN |
1781241-38-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[[3-(4-methoxyphenyl)-2-oxo-5-oxazolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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